Cycloheptylboronic acid

Description

Historical Trajectories of Organoboronic Acid Chemistry

The journey of organoboronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid. wikipedia.orgmolecularcloud.org This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, which was then oxidized. wikipedia.org For a considerable period, the development of organoboronic acid chemistry was relatively slow. However, the latter half of the 20th century witnessed a surge in interest, largely driven by the discovery of their utility in transition metal-catalyzed cross-coupling reactions. A pivotal moment was the development of the Suzuki-Miyaura coupling reaction in 1979, which utilizes organoboronic acids as key coupling partners to form carbon-carbon bonds. nih.govacs.org This Nobel Prize-winning reaction revolutionized the synthesis of biaryls and other complex organic molecules, solidifying the importance of organoboronic acids in organic synthesis. acs.org

Foundational Role of Boronic Acids in Modern Synthetic Organic Methodologies

The versatility of boronic acids has established them as fundamental building blocks in contemporary organic synthesis. nih.gov Their applications extend far beyond the renowned Suzuki-Miyaura coupling. They participate in a wide array of chemical transformations, including but not limited to:

Chan-Lam Coupling: Formation of carbon-heteroatom bonds (C-N, C-O). molecularcloud.org

Petasis-Borono Mannich Reaction: A multicomponent reaction for the synthesis of α-amino acids.

Liebeskind-Srogl Coupling: Thioester-boronic acid cross-coupling to form ketones. molecularcloud.org

Asymmetric Synthesis: Utilized in the creation of chiral molecules with high enantioselectivity. researchgate.net

The stability of boronic acids to air and moisture, coupled with their generally low toxicity, makes them highly attractive reagents for a multitude of synthetic endeavors. nih.gov

General Reactivity Principles and Mechanistic Considerations of Organoboronic Acids

The reactivity of organoboronic acids is intrinsically linked to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.gov This allows them to act as Lewis acids, readily accepting electron pairs from nucleophiles. wikipedia.orgnih.gov This Lewis acidity is central to their role in many catalytic cycles.

In the context of the Suzuki-Miyaura coupling, the generally accepted mechanism involves a transmetalation step where the organic group from the boronic acid is transferred to a palladium(II) center. nih.gov This is preceded by an oxidative addition of an organic halide to a palladium(0) complex and followed by a reductive elimination step that forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. nih.gov The presence of a base is crucial for the activation of the boronic acid, typically by forming a more nucleophilic boronate species.

Beyond cross-coupling reactions, the Lewis acidity of boronic acids allows them to act as catalysts for various organic transformations. nih.gov They can activate carbonyl groups and alcohols, facilitating reactions such as condensations, acylations, and Friedel-Crafts-type alkylations. nih.govresearchgate.net The ability to form reversible covalent bonds with diols is another key feature, enabling applications in sensing and dynamic covalent chemistry. wikipedia.orgacs.org

Cycloheptylboronic Acid: Properties and Synthesis

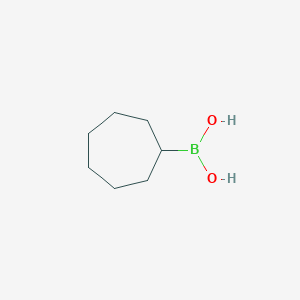

This compound is an alkylboronic acid with the chemical formula C₇H₁₅BO₂.

| Property | Value |

| CAS Number | 480996-04-1 |

| Molecular Formula | C₇H₁₅BO₂ |

| Molecular Weight | 142.00 g/mol |

| Appearance | Solid or liquid |

| PSA | 40.5 |

| DSSTox ID | DTXSID60611550 |

| InChIKey | RKKDPIDERLAZPQ-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. echemi.comlookchem.com

The synthesis of this compound has been reported through various methods. One common approach involves the hydroboration of cycloheptene (B1346976), followed by hydrolysis. acs.orgacs.orgresearchgate.net Another synthetic route utilizes the reaction of a Grignard reagent derived from a cycloheptyl halide with a trialkyl borate, followed by acidic workup.

Research Findings on this compound

Research involving this compound has demonstrated its utility in specific synthetic applications. For instance, it has been successfully employed in the synthesis of mono-N-alkylaryl amines. In a study, the reaction of nitrosoarenes with various boronic acids, including this compound, was investigated. The use of cyclic boronic acids like this compound led to the formation of the corresponding mono-N-alkylaryl amines in good yields. acs.org Specifically, the reaction of nitrosobenzene (B162901) with this compound in the presence of triethylphosphite yielded N-cycloheptylaniline. acs.org

Structure

2D Structure

Properties

IUPAC Name |

cycloheptylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO2/c9-8(10)7-5-3-1-2-4-6-7/h7,9-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKDPIDERLAZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCCCC1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611550 | |

| Record name | Cycloheptylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480996-04-1 | |

| Record name | Cycloheptylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cycloheptylboronic Acid and Its Derivatives

Established Synthetic Routes to Cycloheptylboronic Acid Precursors

The formation of the crucial carbon-boron bond on a cycloheptane (B1346806) ring is often preceded by the synthesis of suitable precursors. These precursors can then be converted to the desired boronic acid or its esters.

A primary and well-established method for introducing a boron moiety onto a cycloalkane scaffold is through the hydroboration of the corresponding cycloalkene. wikipedia.org In the case of this compound precursors, cycloheptene (B1346976) serves as the starting material.

The hydroboration-oxidation reaction, first reported by H.C. Brown, is a two-step process that effectively adds a hydroxyl group to the less-substituted carbon of a double bond (an anti-Markovnikov addition). wikipedia.org The initial hydroboration step involves the addition of borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (BH₃-THF), across the double bond of cycloheptene. openstax.orgmasterorganicchemistry.com This reaction proceeds with syn stereochemistry, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgopenstax.org

The resulting organoborane intermediate, tricycloheptylborane, can then be oxidized to yield cycloheptanol (B1583049) or, more importantly for the synthesis of boronic acids, can be further manipulated. To obtain the boronic acid precursor, the organoborane is typically reacted with a suitable diol, such as pinacol (B44631), to form the stable this compound pinacol ester.

Table 1: Key Aspects of Hydroboration of Cycloheptene

| Feature | Description |

| Starting Material | Cycloheptene |

| Reagent | Borane (BH₃) or its complexes (e.g., BH₃-THF) |

| Key Intermediate | Tricycloheptylborane |

| Stereochemistry | Syn-addition of H and B across the double bond |

| Regioselectivity | Not applicable for symmetrical cycloheptene |

Beyond the hydroboration of cycloheptene, other methods have been developed for the borylation of cycloalkane systems. These strategies often focus on the direct C-H borylation of the saturated cycloheptane ring. wikipedia.org

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. wikipedia.orgchemrxiv.org This method typically employs an iridium catalyst, a ligand (often a bipyridine derivative), and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org The reaction proceeds by the catalytic activation of a C-H bond on the cycloheptane ring and subsequent reaction with the boron reagent to form the this compound pinacol ester.

While this method offers a more direct route, controlling the regioselectivity on a symmetrical and conformationally flexible ring like cycloheptane can be challenging. However, for substituted cycloheptane derivatives, steric and electronic factors can influence the site of borylation.

Another approach involves the use of organometallic reagents. For instance, cycloheptyl Grignard or organolithium reagents can be reacted with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis to yield this compound. orgsyn.org This traditional method is effective but requires the pre-formation of the highly reactive organometallic species.

Synthesis of this compound Esters (e.g., Pinacol Ester)

Boronic acids are often converted to their corresponding esters for improved stability, handling, and purification. The most common esters are pinacol esters, which are generally crystalline solids and are compatible with a wide range of reaction conditions. orgsyn.orgrsc.org

The synthesis of this compound pinacol ester can be achieved through several routes:

From this compound: The direct esterification of this compound with pinacol is a straightforward method. The reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the ester product. orgsyn.org

Directly from Precursors: As mentioned earlier, the organoborane intermediate from the hydroboration of cycloheptene can be directly reacted with pinacol. Similarly, iridium-catalyzed C-H borylation reactions often use bis(pinacolato)diboron, directly yielding the pinacol ester. wikipedia.org

The general procedure for the esterification of a boronic acid with pinacol involves stirring the two reagents in a solvent like diethyl ether or pentane, often with a drying agent such as magnesium sulfate. orgsyn.org After the reaction is complete, the solid drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude pinacol ester, which can then be purified by distillation or recrystallization. orgsyn.org

Table 2: Comparison of Synthetic Routes to this compound Pinacol Ester

| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Esterification | This compound, Pinacol | Dehydrating agent | High yielding, straightforward | Requires prior synthesis of the boronic acid |

| Hydroboration | Cycloheptene, Borane, Pinacol | Borane complex | One-pot potential from alkene | May require careful control of stoichiometry |

| C-H Borylation | Cycloheptane, B₂pin₂ | Iridium catalyst, Ligand | Direct functionalization of C-H bonds | Catalyst cost, potential for regioselectivity issues |

Derivatization Strategies for Advanced this compound Analogs

The derivatization of this compound allows for the creation of more complex and functionally diverse molecules. libretexts.orgnih.gov These strategies can involve modifications to the cycloheptyl ring or transformations of the boronic acid moiety itself.

One common approach is to introduce functional groups onto the cycloheptyl ring before the borylation step. For example, a substituted cycloheptene can be used as the starting material for hydroboration, leading to a functionalized this compound derivative.

Alternatively, the boronic acid or its ester can serve as a handle for further transformations. For instance, the carbon-boron bond can be converted into other functional groups, such as hydroxyl or amino groups, through oxidation or amination reactions.

Advanced derivatization can also involve the synthesis of more complex boronic acid analogs, such as those containing additional rings or chiral centers. These advanced analogs are of particular interest in drug discovery and the development of new materials. The modification of the boronic acid itself, for instance, by converting it to a trifluoroborate salt (R-BF₃K), can enhance its stability and reactivity in certain cross-coupling reactions.

The process of derivatization is crucial for expanding the chemical space accessible from this compound and for fine-tuning the properties of the resulting molecules for specific applications. nih.gov

Catalytic Applications of Organoboronic Acids, with Relevance to Cycloheptylboronic Acid

Lewis Acid Catalysis by Organoboronic Acids

The primary mode of catalysis for organoboronic acids involves leveraging the Lewis acidic nature of the trivalent boron atom. nih.govresearchgate.netacs.org A Lewis acid is defined as an electron pair acceptor. wikipedia.org The boron atom in an organoboronic acid like cycloheptylboronic acid possesses an empty p-orbital, making it electrophilic and capable of accepting a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom in a substrate molecule. nih.govpatsnap.com This interaction activates the substrate, rendering it more susceptible to subsequent chemical reactions. wikipedia.orgpatsnap.com

The catalytic cycle of organoboronic acids typically begins with the coordination of the boron atom to a Lewis basic site on the substrate. nih.gov This reversible formation of a covalent bond, most commonly with an oxygen or nitrogen atom, is a key step. nih.govacs.org For instance, when reacting with a carbonyl compound, the boron atom of this compound would coordinate to the carbonyl oxygen.

This coordination has several activating effects:

Electron Density Withdrawal : The boron atom withdraws electron density from the heteroatom to which it is bound. wikipedia.org This makes the substrate more electrophilic. In the case of a carbonyl compound, this coordination increases the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govwikipedia.org

Geometric Organization : The formation of dynamic covalent adducts can lead to highly organized transition states. This pre-organization of reactants can enhance reaction rates and control stereoselectivity, leading to specific diastereomers or enantiomers. nih.gov

Facilitation of Bond Cleavage : By complexing with a leaving group (like a hydroxyl group), the boronic acid can make it a better leaving group, facilitating heterolytic bond cleavage. wikipedia.org

This activation mechanism is central to a wide range of transformations catalyzed by organoboron species. nih.govrsc.org

Organoboronic acids are effective catalysts for dehydration reactions, which involve the removal of a water molecule. nih.govbath.ac.uk This is particularly useful in the synthesis of heterocycles and in forming carbon-carbon double bonds. bath.ac.uk The catalytic process involves the boronic acid activating a hydroxyl group, facilitating its departure as water. nih.govbath.ac.uk For example, diaryl borinic acids with electron-withdrawing groups have proven effective in the selective dehydration of β-hydroxy carbonyl compounds. nih.gov

Carbonyl condensation reactions, such as the aldol (B89426) condensation, involve the formation of a carbon-carbon bond between two carbonyl-containing compounds. nih.govfiveable.me Organoboronic acids catalyze these reactions by activating one of the carbonyl groups, making it more electrophilic. nih.gov Aldol-type condensations to form α,β-unsaturated carbonyl compounds have been shown to be catalyzed by boric acid through the formation of an enol borate (B1201080) ester. nih.govgoogle.com Aminoboronic acids can act as dual-activation catalysts, where the boron center provides Lewis acid activation and the amine group acts as a base. nih.gov

| Reaction Type | Role of Organoboronic Acid Catalyst (e.g., this compound) | Typical Outcome |

| Dehydration | Activates hydroxyl groups, facilitating their removal as water. nih.govbath.ac.uk | Formation of alkenes, ethers, or heterocyclic compounds. bath.ac.uk |

| Carbonyl Condensation | Lewis acid activation of a carbonyl group, increasing its electrophilicity for nucleophilic attack. nih.govfiveable.me | Formation of β-hydroxy carbonyls (aldol products) or α,β-unsaturated carbonyls. nih.govfiveable.me |

Acylation reactions, such as the formation of amides and esters, are fundamental transformations in organic synthesis. Boronic acids have emerged as mild and efficient catalysts for these reactions, particularly for direct amidation between carboxylic acids and amines. nih.govrsc.orgnih.gov

The generally proposed mechanism involves the following key steps nih.govrsc.org:

Intermediate Formation : The carboxylic acid reacts with the boronic acid catalyst to form an acyloxyboronic acid intermediate. This is a condensation reaction where a molecule of water is eliminated. The removal of water is often crucial for the reaction to proceed efficiently. rsc.org

Nucleophilic Attack : The amine then attacks the carbonyl carbon of this activated acyloxyboronic acid intermediate. rsc.org

Product Formation : This leads to the formation of a tetracoordinate acyl boronate intermediate. The subsequent cleavage of the C-O bond in this intermediate is considered the rate-determining step, which releases the final amide product and regenerates the boronic acid catalyst. rsc.org

Theoretical studies have supported this mechanism, showing that the formation of the acyloxyboronic acid intermediate is a facile process under mild conditions. nih.gov The catalytic activity can be influenced by substituents on the boronic acid; for instance, the high activity of ortho-iodophenylboronic acid is attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms. rsc.org

Cycloaddition reactions are powerful methods for constructing cyclic molecules. nih.gov Organoboronic acids can catalyze these reactions through Lewis acid activation of the reactants. nih.govacs.org This is particularly relevant in [2+2] and [3+2] cycloadditions. nih.govresearchgate.net

In the context of photosensitized cycloadditions, boronic acids and their derivatives (boronates) play a crucial role. nih.govd-nb.infonih.gov These reactions often proceed through high-energy, short-lived excited-state intermediates. nih.gov The boron moiety can act in several ways:

Substrate Activation : As a Lewis acid, it can coordinate to one of the reactants, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the reaction. acs.org

Directing Group : The boron group can act as a coordinating site to temporarily link two reactants, effectively making an intermolecular reaction proceed in an intramolecular fashion. This strategy allows for high levels of stereo- and regiocontrol. nih.gov

Enabling Reactivity : In some cases, converting a substrate into a boronic ester enables it to participate in photosensitized reactions where the original molecule would be unreactive. d-nb.infonih.gov For example, alkenylboronates can be photosensitized to undergo [2+2] cycloadditions with various alkenes. nih.govd-nb.info

| Cycloaddition Type | Role of Boron Moiety | Key Advantage |

| Thermal Cycloaddition | Lewis acid activation of dienophile/dipolarophile. acs.org | Acceleration of reaction rate. |

| Photosensitized [2+2] Cycloaddition | Temporary coordination of reactants, enabling intramolecular reaction pathway. nih.gov | High stereochemical and regiochemical control. nih.gov |

| Photosensitized [2+2] Cycloaddition | Boronic ester acts as an activatable group for photosensitization. d-nb.info | Enables reactions with otherwise unreactive simple alkenes. nih.gov |

Brønsted Acid Catalysis Mediated by Organoboronic Acids

While primarily acting as Lewis acids, organoboronic acids can also function as Brønsted acid catalysts, which are proton (H+) donors. wikipedia.orgkhanacademy.org This mode of catalysis is less common than Lewis acid catalysis but provides an alternative pathway for certain reactions. nih.gov

The Brønsted acidity of organoboronic acids themselves is generally weak. nih.gov Their role in proton transfer catalysis often occurs through indirect mechanisms nih.govacs.org:

Lewis Acid-Assisted Brønsted Acidity : A boronic acid can coordinate to a water or alcohol molecule. This coordination polarizes the O-H bond, making the hydrogen atom more acidic and easier to transfer. This "Lewis acid-assisted" Brønsted acid can then protonate a substrate, initiating a catalytic cycle. nih.gov

In Situ Formation of a Stronger Brønsted Acid : In some systems, the organoboronic acid reacts with a co-catalyst to generate a more potent Brønsted acid in the reaction mixture. For example, the combination of pentafluorophenylboronic acid and oxalic acid has been shown to condense in situ to form a strong Brønsted acid catalyst. This system is effective for reactions like dehydrative C-alkylation and etherification of benzylic alcohols, which proceed through an SN1-type mechanism involving a carbocation intermediate. acs.orgbath.ac.uk

These catalytic cycles demonstrate the versatility of organoboronic acids like this compound, which can participate in both Lewis and, under specific conditions, Brønsted acid-mediated transformations. The ability to modulate the catalytic pathway by changing reaction conditions or adding co-catalysts makes them valuable tools in synthetic organic chemistry. nih.govrsc.org

Modulation of Excited-State Organic Reactions

Organoboronic acids can influence the outcomes of photochemical reactions by interacting with molecules in their excited state. A notable example of this modulation is the interruption of Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton moves within a molecule that has been promoted to an electronically excited state. nih.govnih.gov

Molecules capable of ESIPT, such as 10-hydroxybenzo[h]quinolone (HBQ), typically exhibit a large Stokes shift, meaning there is a significant difference between the wavelengths of absorbed and emitted light. This occurs because the molecule exists in an enol form in the ground state, but upon excitation, an ultrafast proton transfer leads to a keto tautomer, which then fluoresces at a longer wavelength. nih.gov

Boronic acids, including this compound, can interact with ESIPT-capable molecules. The Lewis acidic boron atom can coordinate with atoms involved in the intramolecular hydrogen bond, such as phenolic oxygen and nitrogen atoms. nih.govresearchgate.net This coordination disrupts the hydrogen bond necessary for the proton transfer. As a result, the ESIPT process is inhibited, and fluorescence occurs from the initial excited state at a shorter wavelength. researchgate.net This ability of boronic acids to modulate the fluorescence of certain dyes has been harnessed as a sensitive and selective method for their detection in various applications, including on solid supports like TLC plates. nih.govnih.govacs.org

| Process | Description | Effect of Boronic Acid | Outcome |

|---|---|---|---|

| Excitation | An ESIPT-capable molecule (e.g., HBQ) absorbs a photon. | No direct effect on initial absorption. | Molecule enters a singlet excited state. |

| ESIPT | An intramolecular proton transfer occurs, forming an excited-state tautomer. | Boronic acid coordinates with the molecule, disrupting the intramolecular hydrogen bond. | ESIPT is blocked or "interrupted". |

| Emission (Fluorescence) | In the absence of boronic acid, emission occurs from the tautomer at a long wavelength. | With boronic acid present, emission occurs from the initial excited state. | Fluorescence shifts to a shorter wavelength (blue-shift). researchgate.net |

Organocatalytic Systems Involving Boronic Acids

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Boronic acids are effective organocatalysts due to their Lewis acidity, stability, and ease of handling. They can activate substrates and facilitate bond formation under mild conditions, often without the need for transition metals.

A significant application of boronic acids in organocatalysis is their role in transition-metal-free multicomponent reactions. One such reaction is the synthesis of tertiary aryl amines from nitro compounds, boronic acids, and trialkyl phosphites. researchgate.net This method provides a direct and efficient route to functionalized amines from readily available starting materials.

In this three-component system, the boronic acid serves as the source of the alkyl or aryl group being transferred. The trialkyl phosphite (B83602), such as triethylphosphite, functions as a deoxygenating agent, reducing the nitro group. The reaction proceeds without the need for expensive, toxic, or sensitive transition-metal catalysts, aligning with the principles of green chemistry. researchgate.net The process is notable for its tolerance of various functional groups and its orthogonality to classical metal-catalyzed methods, as it can be performed in the presence of aryl halides that would typically react in cross-coupling cycles. researchgate.net

| Component 1 | Component 2 | Component 3 | Product | Key Features |

|---|---|---|---|---|

| Nitro Compound (R¹-NO₂) | Boronic Acid (R²-B(OH)₂) | Triethylphosphite (P(OEt)₃) | Tertiary Amine (R¹-N(R²)R³) * | Transition-metal-free, high functional group tolerance. researchgate.net |

Note: R³ is derived from the phosphite ester.

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Boronic acids have been established as highly effective catalysts for the direct amidation of carboxylic acids with amines, a process that forms an amide bond with the elimination of water. semanticscholar.orgrsc.orgnih.gov This method avoids the use of stoichiometric activating agents, which generate significant waste, making it an atom-economical alternative. acs.org

The catalytic cycle is generally understood to involve the following key steps:

Activation: The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. This step is often reversible and driven forward by the removal of water, typically with molecular sieves. rsc.orgresearchgate.net

Nucleophilic Attack: The amine then attacks the carbonyl carbon of the activated acyloxyboronic acid intermediate. rsc.org

Product Formation and Catalyst Regeneration: A tetracoordinate intermediate is formed, which then collapses to release the amide product and regenerate the boronic acid catalyst. researchgate.net

Research has shown that the structure of the boronic acid catalyst significantly impacts its activity. For instance, arylboronic acids bearing an ortho-iodo substituent exhibit enhanced catalytic activity. acs.orgrsc.org This has been attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms, which facilitate the rate-determining step. rsc.org Furthermore, electron-donating groups on the aromatic ring of the catalyst can also increase the reaction rate. semanticscholar.org While much of the research has focused on arylboronic acids, alkylboronic acids are also known to be competent catalysts for this transformation. rsc.org

| Catalyst | Key Structural Feature | Relative Catalytic Activity |

|---|---|---|

| Phenylboronic acid | Unsubstituted Aryl Group | Baseline |

| ortho-Iodophenylboronic acid | Halogen at ortho-position | High acs.orgrsc.org |

| 5-Methoxy-2-iodophenylboronic acid | ortho-Iodo and para-Methoxy groups | Very High semanticscholar.org |

| Alkylboronic acids (e.g., n-Butylboronic acid) | Alkyl Group | Active, particularly for certain substrates like α-hydroxycarboxylic acids rsc.org |

Cross Coupling Reactions Involving Cycloheptylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. wikipedia.org Cycloheptylboronic acid participates as the organoboron partner, enabling the introduction of a cycloheptyl moiety onto various organic scaffolds. However, the use of secondary alkylboronic acids is often complicated by lower reactivity compared to their aryl or primary alkyl counterparts and a propensity for side reactions, such as β-hydride elimination. researchgate.net

This compound has been demonstrated as a viable coupling partner for a range of organic halides, although the development of suitable catalytic systems is crucial for achieving high efficiency.

Aryl Halides: The coupling of secondary cycloalkylboronic acids with aryl halides, particularly sterically hindered ones, has been a significant challenge. Research by Tang and colleagues in 2014 demonstrated a highly effective method for coupling secondary alkylboronic acids, including cyclic variants, with di-ortho-substituted aryl halides. researchgate.netrsc.org This breakthrough was achieved using a specialized palladium catalyst system that suppresses β-hydride elimination, a common side reaction for secondary alkyl groups. researchgate.netrsc.org The reaction is compatible with a variety of functional groups and provides good to excellent yields, enabling the synthesis of complex molecules with congested biaryl-like structures. While aryl bromides and iodides are more reactive, specialized ligands have also enabled the use of less reactive but more accessible aryl chlorides. researchgate.netresearchgate.net

Alkenyl Halides: The coupling of alkylboronic acids with alkenyl halides provides a direct route to substituted alkenes. These reactions are typically stereospecific, with the configuration of the alkenyl halide being retained in the product. harvard.edu While specific examples detailing the use of this compound with a wide range of alkenyl halides are not extensively documented in the literature, catalyst systems developed for primary and other secondary alkylboronic acids are often applicable. organic-chemistry.org

Alkyl Halides: C(sp³)–C(sp³) bond formation via Suzuki coupling is the most challenging variant of the reaction. The coupling of secondary alkylboronic acids with unactivated secondary alkyl halides is particularly difficult. Success in this area has been achieved using nickel-based catalyst systems, which operate through a different mechanistic manifold than traditional palladium catalysts and can effectively couple secondary alkyl electrophiles, such as cycloheptyl bromide, with alkylboron reagents. organic-chemistry.org

The following table summarizes the general applicability and conditions for the coupling of secondary cycloalkylboronic acids with various halide partners, based on advances in the field.

| Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Typical Yield |

| Di-ortho-substituted Aryl Bromide | Pd-AntPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| Activated Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Good |

| Alkenyl Bromide | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Moderate to Good |

| Secondary Alkyl Bromide | NiCl₂(dme) / diamine ligand | K₃PO₄ | Dioxane | Good |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The catalytic cycle begins with the oxidative addition of the organic halide (R-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. libretexts.org The rate of this reaction is highly dependent on the nature of the halide, with the reactivity order being I > Br > Cl. wikipedia.orgharvard.edu For less reactive halides like aryl chlorides, the oxidative addition is often the rate-determining step of the entire catalytic cycle. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium center is known to accelerate this step by increasing the electron density on the metal, facilitating its insertion into the C-X bond. harvard.edu

Transmetalation is the key step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. organic-chemistry.org The base (e.g., K₃PO₄, Cs₂CO₃) reacts with this compound to form a more nucleophilic "ate" complex, a tetracoordinate cycloheptylboronate. organic-chemistry.org

There are two primary proposed pathways for the subsequent transmetalation:

The activated boronate complex displaces the halide on the Pd(II) center.

The halide on the Pd(II) center is first replaced by a hydroxide (B78521) or alkoxide from the base, forming a palladium-hydroxo complex, which then reacts with the neutral or activated boronic acid. nih.gov

In this step, the cycloheptyl group is transferred to the palladium, displacing the halide or hydroxide ligand and forming a diorganopalladium(II) intermediate. This process is often the most complex and least understood part of the catalytic cycle, and for secondary alkyl groups, it is in direct competition with β-hydride elimination. researchgate.netrsc.org

The final step of the cycle is reductive elimination. The two organic groups (the cycloheptyl group and the group from the organic halide) on the diorganopalladium(II) intermediate couple to form the final product with a new carbon-carbon bond. youtube.com This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org Reductive elimination typically proceeds with retention of the stereochemistry of the organic partners. For the reaction to occur, the two organic ligands must be in a cis orientation on the palladium center. harvard.edu

The primary obstacle in the Suzuki-Miyaura coupling of secondary alkylboronic acids like this compound is the competing β-hydride elimination pathway, where a hydrogen atom from the carbon adjacent to the palladium-bound carbon is transferred to the metal, leading to an alkene byproduct and catalyst decomposition. researchgate.net

Significant research has focused on developing catalytic systems that favor the desired reductive elimination over this undesired side reaction. The most successful strategy has been the design and application of sterically bulky and electron-donating ligands for the palladium catalyst.

Bulky Monophosphine Ligands: Ligands such as dialkylbiarylphosphines (e.g., SPhos) and phosphines with large cone angles (e.g., P(t-Bu)₃) have proven effective. acs.org The steric bulk of these ligands is believed to create a crowded coordination sphere around the palladium atom that physically hinders the approach of a β-hydrogen to the metal center, thus disfavoring β-hydride elimination.

Specialized Ligands: For particularly challenging couplings, such as those involving sterically demanding substrates, highly specialized ligands have been developed. The AntPhos ligand, used by Tang et al., was shown to be exceptionally reactive for coupling secondary cycloalkylboronic acids with di-ortho-substituted aryl halides. researchgate.netrsc.org This ligand's unique structure is thought to promote the rate-limiting reductive elimination step so effectively that it outcompetes β-hydride elimination, even with substrates that are highly prone to it. researchgate.netrsc.org

Precatalysts: The use of well-defined palladium precatalysts, which are air- and moisture-stable and generate the active Pd(0) species in a controlled manner, has also been instrumental in improving the reliability and scope of these challenging reactions. acs.org

Optimization of reaction conditions, including the choice of base, solvent, and temperature, is also critical. Anhydrous conditions or specific solvent mixtures (e.g., toluene/water) are often employed to balance the requirements of boronic acid activation and catalyst stability. acs.org

Scope with Respect to this compound in Diverse Substrates

While extensive data specifically for this compound is not widely tabulated in single studies, the reactivity of closely related cycloalkylboronic acids, such as cyclohexylboronic acid, provides a strong indication of its expected scope. These reagents are successfully coupled with a variety of aryl and heteroaryl halides.

The reaction tolerates a range of functional groups on the aromatic partner, including electron-donating and electron-withdrawing substituents. Below is a representative table illustrating the scope of a typical palladium-catalyzed Suzuki-Miyaura coupling using cyclohexylboronic acid as an analogue for this compound.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 4-Bromobenzonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 88 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 92 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 91 |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/H₂O | 85 |

Note: Data presented is representative for cyclohexylboronic acid as a close structural analog to this compound, based on typical results from the literature. nih.gov

Other Boronic Acid-Mediated Cross-Coupling Strategies

Beyond the standard Suzuki-Miyaura reaction, boronic acids like this compound are potential partners in other novel cross-coupling transformations.

Decarboxylative Coupling Reactions

Decarboxylative coupling has emerged as a powerful strategy that uses readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. A relevant variant involves the reaction of α-keto acids. In these reactions, a photocatalyst or a metal catalyst can promote the decarboxylation of an α-keto acid to generate an acyl radical. mdpi.comnih.gov This highly reactive intermediate can then engage in a coupling cycle. While direct coupling of the resulting acyl radical with a boronic acid is not the most common pathway, related transformations where the boronic acid participates in a subsequent step of a tandem reaction are conceivable. For instance, the acyl radical could add to a different substrate, with the boronic acid being used in a subsequent palladium-catalyzed step to complete the synthesis.

Ketone Synthesis from Carboxylic Acids and Boronic Acids

A direct and highly valuable transformation is the synthesis of ketones from the coupling of carboxylic acids and organoboron reagents. This approach avoids the use of more reactive and often less stable organometallic reagents like organolithiums or Grignards. One successful strategy involves the in situ activation of the carboxylic acid to a more reactive intermediate, such as a mixed anhydride (B1165640). nih.gov

For example, a carboxylic acid can be activated with pivalic anhydride. This mixed anhydride can then undergo oxidative addition to a Pd(0) catalyst. Subsequent transmetalation with a boronic acid, such as this compound, followed by reductive elimination, yields the desired unsymmetrical ketone. nih.gov This method is generally characterized by its mild conditions and good functional group tolerance. nih.gov

| Carboxylic Acid | Boronic Acid | Catalyst System | Activator | Product |

|---|---|---|---|---|

| Benzoic Acid | This compound | Pd(OAc)₂ / PPh₃ | Pivalic Anhydride | Cycloheptyl Phenyl Ketone |

| 4-Methoxybenzoic Acid | This compound | Pd(OAc)₂ / PPh₃ | Pivalic Anhydride | Cycloheptyl (4-methoxyphenyl) Ketone |

| Thiophene-2-carboxylic acid | This compound | Pd(OAc)₂ / PPh₃ | Pivalic Anhydride | Cycloheptyl(thiophen-2-yl)methanone |

Note: The table represents the expected products from established methodologies for ketone synthesis via palladium-catalyzed coupling of carboxylic acids and boronic acids. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation in Organoboron Chemistry

Spectroscopic Identification of Reactive Intermediates

There is a lack of specific studies in the reviewed literature that focus on the spectroscopic identification (e.g., via NMR, IR, or Mass Spectrometry) of reactive intermediates formed during reactions involving cycloheptylboronic acid. General mechanistic pathways for reactions like the Suzuki-Miyaura coupling propose the formation of palladium complexes after oxidative addition and transmetalation. libretexts.orgwikipedia.org Similarly, the Chan-Lam coupling is understood to proceed through various copper intermediates. wikipedia.orgorganic-chemistry.org However, direct spectroscopic evidence for these intermediates where the organoboron species is specifically this compound has not been reported in the available literature.

Elucidation of Kinetic Profiles and Rate-Determining Steps

Kinetic studies are crucial for understanding reaction mechanisms, including the identification of rate-determining steps. Such studies have been performed for the Suzuki-Miyaura reaction with various boronic acids and esters, often revealing that the rate can be dependent on steps like oxidative addition, transmetalation, or reductive elimination depending on the specific reactants and conditions. libretexts.orgnih.gov For instance, kinetic analyses have shown that reductive elimination can obey first-order kinetics. libretexts.org However, kinetic data and the elucidation of specific rate-determining steps for reactions involving this compound are not specifically detailed in the scientific literature found.

Influence of Reaction Parameters on Chemoselectivity and Regioselectivity

The influence of reaction parameters—such as catalyst, ligand, base, and solvent—on the chemoselectivity and regioselectivity of reactions is a fundamental aspect of organic synthesis. wikipedia.org Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for bond formation at one position over another. wikipedia.org While these principles are broadly applied to reactions involving boronic acids, specific studies detailing how varying these parameters affects the chemo- and regioselectivity in couplings of this compound are not available. General principles suggest that the steric bulk and electronic properties of the cycloheptyl group would influence reactivity and selectivity, but specific experimental data and systematic studies are lacking.

Computational Chemistry Approaches to Cycloheptylboronic Acid Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and how this influences its chemical behavior. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its orbitals and energy.

The reactivity of Cycloheptylboronic acid is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. science.gov

For this compound, theoretical calculations would model the spatial distribution and energy levels of these orbitals. The analysis would reveal the nature of the bonding between the cycloheptyl ring and the boronic acid moiety. Key parameters derived from these calculations include:

HOMO Energy: Indicates the ionization potential and susceptibility to electrophilic attack.

LUMO Energy: Relates to the electron affinity and susceptibility to nucleophilic attack.

HOMO-LUMO Gap: A larger gap suggests higher stability and lower reactivity, while a smaller gap points to a more reactive species. science.gov

Computational studies on analogous boronic acids, such as 3-cyanophenylboronic acid, have shown that the orientation of the hydroxyl groups on the boron atom can influence the electronic properties of the molecule. researchgate.net Similar conformational analyses would be essential for this compound to determine its most stable geometric and electronic configurations.

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability; site for electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability; site for nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions |

Quantum chemical methods are invaluable for mapping the potential energy surface of a chemical reaction. youtube.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its geometry and energy determine the reaction's feasibility and rate. youtube.com

For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, computational chemists would model the step-by-step mechanism. This would involve locating the transition state for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). nih.gov The analysis of these transition state geometries provides insights into the bond-forming and bond-breaking processes that occur during the reaction. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying complex chemical systems and reaction mechanisms. researchgate.net

A key application of DFT is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and other thermodynamic parameters. nih.gov By calculating the energies of the reactants and the transition state, the activation energy can be determined. DFT calculations can also predict the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, which indicate whether a reaction is exothermic or endothermic and whether it is spontaneous.

For this compound, DFT studies would provide quantitative predictions of its reactivity in various transformations. For instance, in a Suzuki-Miyaura reaction, DFT could be used to determine the rate-determining step by identifying the highest activation barrier in the catalytic cycle. nih.gov

| Parameter | Symbol | Information Provided |

|---|---|---|

| Activation Energy | Ea or ΔG‡ | The minimum energy required to initiate a chemical reaction; determines reaction rate. |

| Enthalpy of Reaction | ΔH | Heat absorbed or released during a reaction. |

| Entropy of Reaction | ΔS | Change in disorder of a system during a reaction. |

| Gibbs Free Energy of Reaction | ΔG | Predicts the spontaneity of a reaction. |

DFT is particularly powerful for modeling complex catalytic cycles. The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis, is a prime example where DFT has provided profound mechanistic insights. researchgate.netresearchgate.net A computational model of this compound participating in such a cycle would involve calculating the geometries and energies of all intermediates and transition states. nih.gov

Such a model would clarify the role of the base, the ligands on the palladium catalyst, and the solvent in the reaction mechanism. researchgate.net This understanding is crucial for optimizing reaction conditions and developing more efficient catalytic systems. For example, DFT calculations can help explain why certain bases or ligands lead to higher yields or faster reaction rates. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical and DFT methods provide detailed information about static molecular structures and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and other dynamic processes.

For this compound, MD simulations could be used to explore its conformational landscape. The seven-membered cycloheptyl ring is flexible and can adopt various conformations. MD simulations would reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. This information is important as the reactivity of the boronic acid group may be influenced by the conformation of the cycloheptyl ring. Furthermore, MD simulations can model the interaction of this compound with solvent molecules and other reactants in a condensed phase, providing a more realistic picture of its behavior in solution.

Machine Learning Integration for Predictive Modeling in Organoboron Chemistry

The integration of machine learning (ML) with computational chemistry has emerged as a powerful strategy to accelerate the understanding and prediction of reactivity in organoboron chemistry. nih.govarxiv.org By leveraging large datasets derived from experiments or quantum mechanical calculations, ML models can uncover complex relationships between molecular structures, reaction conditions, and outcomes, offering predictive insights that can significantly reduce the time and cost associated with traditional trial-and-error experimentation. nih.goviscientific.org These data-driven approaches are particularly valuable in navigating the vast chemical space of organoboron compounds to design novel molecules and optimize synthetic protocols. arxiv.org

The core of this integration lies in training ML algorithms on datasets where chemical entities and their environments are represented by numerical descriptors. themoonlight.io These descriptors can range from simple molecular fingerprints to more sophisticated features derived from density functional theory (DFT) calculations. mit.edu Once trained, these models can predict various properties, such as reaction yields, selectivity, and the Lewis acidity of boron-based compounds. themoonlight.iorsc.org

Predictive Modeling of Suzuki-Miyaura Cross-Coupling Reactions

A significant area of focus for ML in organoboron chemistry is the prediction of outcomes for the Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction. mit.eduacs.org Researchers have developed models to forecast reaction yields and identify optimal reaction conditions by learning from extensive datasets of previously reported reactions.

For instance, a neural network was trained on a dataset of 3,456 Suzuki-Miyaura reactions where reactants, ligands, bases, and solvents were systematically varied. researchgate.net The chemical inputs were represented as binary vectors, allowing the model to explore the reaction space without prior structural knowledge. When tested on a set of 1,728 reactions it had not seen before, the model predicted the yields with a root-mean-square error (RMSE) of 11%. researchgate.net This demonstrates the potential of ML to guide the exploration of new reaction combinations efficiently.

Another study focused on predicting optimal reaction conditions, including the best catalysts, catalyst loading, and temperature for Suzuki-Miyaura reactions. rsc.org By training a deep learning model on high-quality experimental data, the system could extrapolate to unseen reactions, successfully identifying productive catalysts and favorable conditions. rsc.org

| ML Model Type | Prediction Target | Key Findings | Reference |

|---|---|---|---|

| Neural Network | Reaction Yield | Predicted yields for 1,728 unseen reactions with an RMSE of 11%. | researchgate.net |

| Deep Learning Model | Optimal Reaction Conditions (Catalyst, Temperature, etc.) | Successfully determined productive catalysts and favorable conditions for both modeled and external unseen reactions. | rsc.org |

| Various (Feed-forward NN, Graph Convolution) | Optimal Reaction Conditions (Solvents, Bases) | Models offered low prediction accuracy, often not exceeding a baseline based on the popularity of conditions in the literature. | acs.orgnih.gov |

| T5Chem Multitask Language Model | C-H Borylation Product | Generated the correct product in 79% of cases and classified reactive C-H bonds with 95% accuracy. | nih.gov |

Challenges and the Importance of Data Quality

Despite these successes, the predictive power of ML models is highly dependent on the quality and nature of the training data. nih.gov Studies have shown that when ML models are trained on large, curated databases of literature examples, they may struggle to offer meaningful predictions. acs.org For example, an attempt to predict optimal solvents and bases for over 10,000 Suzuki-Miyaura coupling reactions with heterocyclic building blocks resulted in models that failed to perform significantly better than simply choosing the most frequently reported conditions. nih.gov This suggests that literature data can be biased by factors like chemists' subjective preferences or the availability of reagents, rather than reflecting true chemical reactivity patterns. nih.gov The lack of "negative data" (i.e., unsuccessful reactions) in published literature further complicates the training of robust models. nih.gov

Modeling Lewis Acidity and Other Reactivity Parameters

Beyond reaction yields, ML is used to predict intrinsic properties of organoboron compounds. Researchers have developed interpretable ML models to predict the Lewis acidity of boron-based compounds, using Fluoride Ion Affinity (FIA) as a key metric. arxiv.orgthemoonlight.io These models are built using chemically meaningful descriptors, such as those derived from Hammett linear free-energy relationships and ab initio computed features. arxiv.org By focusing on well-defined molecular scaffolds, these models can achieve high accuracy (mean absolute error < 6 kJ·mol⁻¹) and provide insights into how the nature and position of substituents modulate Lewis acidity. arxiv.org This explainable AI (XAI) approach bridges the gap between complex computational models and a chemist's intuition, inspiring rational molecular design. arxiv.orgthemoonlight.io

The combination of DFT-derived features and molecular fingerprints has also proven effective. In one study, this combination performed better than baseline models for predicting Suzuki coupling yields from a large industrial dataset, showing modest but encouraging generalization to new reactant structures. mit.edu

| Prediction Target | Descriptors/Features Used | Model Performance Metric | Reference |

|---|---|---|---|

| Lewis Acidity (FIA) | Hammett-extended descriptors, quantum mechanical features | Mean Absolute Error < 6 kJ·mol⁻¹ | arxiv.orgthemoonlight.io |

| Suzuki Coupling Yields | Binary vectors for reactants, ligands, bases, solvents | Root-Mean-Square Error of 11% | researchgate.net |

| Suzuki Coupling Yields | DFT-derived features, Morgan fingerprints | Modest generalization on retrospective library data | mit.edu |

| C-H Borylation Selectivity | SMILES strings (T5Chem Language Model) | 95% accuracy in classifying reactive sites | nih.gov |

The continued development of ML methods, coupled with the systematic generation of high-quality, standardized datasets, holds the promise of transforming computational approaches to reactivity in organoboron chemistry, enabling faster discovery and optimization cycles. nih.govbath.ac.uk

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Organoboron Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the in-depth analysis of organoboron reactions, offering both qualitative and quantitative information about the species present in a reaction mixture. azom.com The quadrupolar nature of the boron nuclei (¹⁰B and ¹¹B) provides a unique spectroscopic handle to directly probe the electronic environment of the boron atom. nih.govacs.org

Real-Time and In-Situ Monitoring Techniques (e.g., Stopped-Flow NMR, Quantitative NMR)

Real-time and in-situ NMR techniques allow for the continuous monitoring of reactions as they occur, providing a dynamic view of the transformation of reactants into products. This is a significant advantage over traditional methods that rely on quenching the reaction and analyzing aliquots, which can potentially alter the composition of the mixture.

Stopped-flow NMR is particularly useful for studying rapid organoboron reactions with half-lives in the sub-second range. connectnmruk.ac.uk This technique involves the rapid mixing of reactants immediately before they are introduced into the NMR detection coil. By stopping the flow, spectra can be acquired at very short time intervals after mixing, allowing for the capture of transient intermediates and the determination of fast reaction kinetics. For instance, the protodeboronation of certain arylboronates has been studied using stopped-flow ¹⁹F NMR, revealing reaction half-lives as short as 0.12 seconds. connectnmruk.ac.uk

Quantitative NMR (qNMR) provides a non-destructive method to determine the concentration of reactants, intermediates, and products over time. By integrating the signals of known concentration standards with those of the analytes, precise kinetic profiles of the reaction can be constructed. This is particularly valuable for understanding reaction orders and determining rate constants.

A typical application of real-time NMR monitoring is in Suzuki-Miyaura cross-coupling reactions, where the consumption of the boronic acid and the formation of the biaryl product can be tracked simultaneously. The data below illustrates the change in the percentage of starting material and product over time in a representative Suzuki coupling reaction monitored by ¹⁹F NMR spectroscopy. azom.com

Table 1: Reaction Progress of a Suzuki Coupling Monitored by ¹⁹F NMR

| Time (minutes) | Starting Material (%) | Product (%) |

|---|---|---|

| 0 | 100 | 0 |

| 15 | 55 | 45 |

| 30 | 25 | 75 |

| 60 | 5 | 95 |

| 120 | <1 | >99 |

Elucidation of Reaction Intermediates and Byproducts

A key strength of NMR spectroscopy is its ability to identify and characterize transient intermediates and unexpected byproducts, which are crucial for a complete understanding of a reaction mechanism. ¹¹B NMR is particularly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edunsf.gov

The chemical shift in ¹¹B NMR spectra provides valuable information about the electronic environment of the boron atom. For instance, tricoordinate boronic acids typically resonate at a different chemical shift compared to tetracoordinate boronate esters or boronate complexes. This allows for the direct observation of the interconversion between these species during a reaction.

Table 2: Representative ¹¹B NMR Chemical Shifts of Boron Species

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

|---|---|---|

| Alkylboronic Acid (e.g., Cycloheptylboronic acid) | sp² | +30 to +35 |

| Arylboronic Acid | sp² | +27 to +33 |

| Boronate Ester (from diol) | sp³ | +5 to +15 |

| Boroxines (anhydrides of boronic acids) | sp² | +33 to +36 |

Note: Chemical shifts are relative to BF₃·OEt₂ and can vary depending on the solvent and substituents. sdsu.eduresearchgate.net

By monitoring these shifts, researchers can identify key intermediates, such as boronate complexes formed with bases or solvents, which play a critical role in the catalytic cycle of many cross-coupling reactions. Furthermore, the appearance of unexpected signals can indicate the formation of byproducts, such as boroxines, which are cyclic anhydrides of boronic acids.

Kinetic Data Acquisition via NMR Spectroscopy

NMR spectroscopy is a powerful tool for acquiring kinetic data due to its quantitative nature and the ability to monitor multiple species simultaneously without disturbing the reaction. By acquiring spectra at regular intervals, the concentration of each species can be plotted against time to determine reaction rates and orders.

For reactions that are too fast to be monitored by conventional NMR, stopped-flow techniques are employed. connectnmruk.ac.uknih.gov The data obtained from these experiments can be used to calculate rate constants. For example, in a study of a rapid hydrolysis reaction, the rate constant was determined by fitting the exponential decay of the reactant's NMR signal over time. asahilab.co.jpmagritek.com

Table 3: Example Kinetic Data from a Pseudo-First-Order Reaction Monitored by NMR

| Time (s) | Reactant Concentration (Normalized) |

|---|---|

| 0 | 1.00 |

| 500 | 0.67 |

| 1000 | 0.45 |

| 1500 | 0.30 |

| 2000 | 0.20 |

From such data, a rate constant (k) can be derived. For a pseudo-first-order reaction, a plot of ln[Reactant] vs. time gives a straight line with a slope of -k.

Mass Spectrometry Techniques

Mass spectrometry offers complementary information to NMR by providing highly sensitive detection and precise mass measurements of reactants, products, and intermediates.

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a continuous-flow technique that allows for real-time monitoring of reactions under inert conditions. uvic.caresearchgate.netuvic.ca A small, continuous stream of the reaction mixture is directly introduced into the mass spectrometer's ion source via a capillary tube, driven by a low, constant pressure of an inert gas.

This method is particularly well-suited for air- and moisture-sensitive organoboron reactions. It provides a continuous stream of data, allowing for the observation of short-lived intermediates that might be missed by discrete sampling methods. The intensity of the ion signals corresponding to different species can be plotted over time to generate a reaction profile.

Table 4: Representative Data from PSI-ESI-MS Monitoring of a Catalytic Reaction

| Time (s) | Reactant A Ion Count | Intermediate B Ion Count | Product C Ion Count |

|---|---|---|---|

| 0 | 1.2e6 | 0 | 0 |

| 60 | 8.5e5 | 1.5e4 | 3.0e5 |

| 120 | 5.0e5 | 2.8e4 | 6.5e5 |

| 180 | 2.0e5 | 1.2e4 | 9.5e5 |

| 240 | <1.0e4 | <1.0e3 | 1.1e6 |

The rise and fall of the intermediate's ion count provide crucial information about its role in the reaction mechanism.

Ion Mobility-Mass Spectrometry (IMS-MS)

Ion Mobility-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. youtube.com This additional dimension of separation can be invaluable for the analysis of complex mixtures containing isomers, which have the same mass but different structures and therefore different mobilities.

In the context of organoboron chemistry, IMS-MS can be used to:

Separate and identify isomeric products and intermediates. For example, in reactions involving this compound, different stereoisomers or regioisomers of the products could potentially be resolved.

Characterize the size and shape of reaction components. The collision cross-section (CCS), a measure of the ion's effective area, can be determined from the ion's drift time in the mobility cell. This provides structural information that can help to confirm the identity of a species. chromatographyonline.comnih.govnih.gov

Clean up complex spectra. By separating ions based on their mobility, chemical noise and signals from isobaric interferences can be reduced, leading to cleaner mass spectra and more confident identification of the species of interest.

Table 5: Representative Collision Cross Section (CCS) Data for Small Molecules

| Compound Class | m/z | CCS (Ų) |

|---|---|---|

| Simple Aromatic Hydrocarbon | ~150 | ~120 |

| Substituted Phenylboronic Acid | ~150 | ~125 |

| Small Peptide | ~200 | ~140 |

| Steroid Derivative | ~300 | ~180 |

The CCS value provides an additional parameter for compound identification beyond mass and retention time.

Vibrational Spectroscopy for In-Situ Reaction Progression Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers powerful non-invasive methods for the real-time, in-situ monitoring of reactions involving organoboron species like this compound. These techniques provide direct molecular-level information on the conversion of reactants, the formation of intermediates, and the appearance of products by tracking changes in the vibrational modes of specific chemical bonds.

For reactions involving this compound, such as Suzuki-Miyaura cross-coupling or esterification, FT-IR and Raman spectroscopy allow for the continuous tracking of key functional groups. The progress of the reaction can be monitored by observing the diminishing intensity of vibrational bands associated with the boronic acid moiety, specifically the O-H stretching and B-O stretching vibrations, and the concurrent emergence of new peaks corresponding to the C-B bond in the product or the B-O-C bonds in a boronate ester. sci-hub.stirb.hrmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR is particularly well-suited for in-situ monitoring of liquid-phase reactions. An ATR probe can be directly immersed into the reaction vessel, allowing for the collection of spectra from the reaction mixture without the need for sample extraction. youtube.com Key vibrational bands for monitoring reactions of this compound include the broad O-H stretch of the B(OH)₂ group (typically around 3200-3400 cm⁻¹) and the asymmetric B-O stretching vibration (around 1310-1350 cm⁻¹). mdpi.comresearchgate.net As the reaction proceeds, the disappearance of these bands and the appearance of new bands, for instance, those corresponding to a newly formed boronate ester, provide a real-time kinetic profile of the transformation. researchgate.net

Raman Spectroscopy: Raman spectroscopy is highly complementary to FT-IR. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as the C-B bond. rhhz.net Since water is a weak Raman scatterer, this technique is excellent for monitoring reactions in aqueous media. acs.org In-situ Raman monitoring of a Suzuki-Miyaura coupling involving this compound would focus on the disappearance of the boronic acid's characteristic bands and the emergence of signals from the newly formed biaryl product. irb.hrrhhz.net This provides a clear, time-resolved view of product formation. irb.hr

By correlating the intensity of specific IR or Raman bands with the concentration of reactants and products, quantitative kinetic data can be extracted, enabling a deeper understanding of reaction mechanisms and optimization of process parameters.

Table 1: Key Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Significance in Reaction Monitoring |

|---|---|---|---|---|

| Boronic Acid (R-B(OH)₂) | O-H Stretch | 3200 - 3400 | FT-IR | Disappearance indicates consumption of the starting material. |

| Boronic Acid (R-B(OH)₂) | B-O Stretch (asymmetric) | 1310 - 1350 | FT-IR | Disappearance indicates consumption of the starting material. mdpi.com |

| Boronate Ester (R-B(OR')₂) | B-O Stretch | 1310 - 1380 | FT-IR | Appearance indicates the formation of an ester intermediate or product. researchgate.net |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the analysis of organoboron compounds, providing robust methods for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for the analysis of this compound and its related species.

High-Performance Liquid Chromatography (HPLC) for Boronic Acids and Esters

HPLC is the foremost analytical technique for the separation and quantification of non-volatile compounds like this compound and its esters. waters.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Method Development Considerations:

Stationary Phase: C18 (octadecylsilane) columns are a standard first choice for separating boronic acids due to their hydrophobicity. sigmaaldrich.com For compounds that are difficult to retain or resolve on a C18 column, alternative stationary phases such as Phenyl or polar-embedded phases can offer different selectivity. sigmaaldrich.comwaters.com A significant challenge in analyzing boronate esters, such as pinacol (B44631) esters, is their susceptibility to on-column hydrolysis back to the corresponding boronic acid. tandfonline.com This can be minimized by using columns with low silanol (B1196071) activity. tandfonline.com

Mobile Phase: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter; low pH conditions (using additives like formic acid or phosphoric acid) ensure that the boronic acid is in its neutral, less polar form, leading to better retention on reversed-phase columns. waters.comsielc.com

Detection: Since this compound lacks a strong chromophore, direct UV detection can be challenging at low concentrations. Detection is often performed at low wavelengths (e.g., <220 nm). For enhanced sensitivity and selectivity, post-column derivatization with a fluorescent tag like alizarin (B75676) can be employed, or detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used. sielc.comwur.nl

A systematic approach to method development allows for the creation of a robust analytical procedure capable of separating this compound from starting materials, byproducts, and its corresponding boronate esters. waters.com

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD/MS |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, the technique is highly valuable for two main applications: 1) analyzing volatile impurities or reactants in a sample of this compound, and 2) analyzing the boronic acid itself after conversion to a more volatile derivative.

Derivatization: To make this compound amenable to GC-MS analysis, a chemical derivatization step is required to increase its volatility. gcms.cz This involves converting the polar B(OH)₂ group into a less polar, more volatile functional group. Common derivatization strategies include:

Esterification: Reaction with a diol, such as pinacol or ethylene (B1197577) glycol, to form a cyclic boronate ester. chromatographyonline.com Alkylboronic acids can also be used as derivatizing agents for difunctional compounds. fujifilm.com

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) derivative. tcichemicals.com

The resulting derivative is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. This approach allows for the sensitive and selective quantification of this compound, even in complex matrices. chromatographyonline.com For instance, boronic acids can be derivatized to their corresponding pinacol esters and analyzed by GC-MS to monitor for potential impurities. chromatographyonline.com

Table 3: Typical GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | Pinacol (to form pinacol boronate ester) |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 550 m/z |

Q & A

Q. What are the standard protocols for synthesizing cycloheptylboronic acid, and how can purity be verified?

this compound is typically synthesized via the Miyaura borylation of cycloheptene derivatives using palladium catalysts. A common method involves reacting cycloheptyl Grignard reagents with trimethyl borate, followed by acid hydrolysis. To verify purity, researchers should employ 1H/11B NMR spectroscopy (ensuring absence of residual borate esters) and HPLC-MS (to confirm molecular weight and detect impurities below 2%). Quantitative analysis of boron content via ICP-OES is recommended for stoichiometric applications .

Q. How can spectroscopic techniques distinguish this compound from its ester derivatives?

Key spectroscopic markers include:

- 11B NMR : A sharp singlet near δ 30 ppm for boronic acids vs. δ 18–22 ppm for esters.

- IR spectroscopy : A strong B-O stretching band at 1340–1310 cm⁻¹ for acids, shifting to 1270–1250 cm⁻¹ for esters.

- 1H NMR : Cycloheptyl protons appear as a multiplet at δ 1.4–1.8 ppm, with minimal shifts in ester forms. Cross-validation with X-ray crystallography is advised for ambiguous cases .

Q. What are the critical storage conditions to prevent decomposition of this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation. Solubility in THF or DMSO (1–2 M) enhances stability for long-term storage. Avoid aqueous solutions unless buffered at pH 5–7 to prevent protodeboronation .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency with this compound be optimized for sterically hindered substrates?

- Catalyst selection : Use Pd(OAc)₂ with SPhos or RuPhos ligands to enhance turnover in bulky systems.

- Solvent/base systems : DME/H₂O with K₂CO₃ (for electron-deficient aryl halides) or toluene/EtOH with CsF (for electron-rich partners).

- Kinetic studies : Monitor reaction progress via in situ 11B NMR to identify intermediates and adjust stoichiometry. Contradictory yield reports often stem from inadequate ligand-to-palladium ratios or moisture sensitivity .

Q. What strategies resolve discrepancies in reported catalytic activity data for this compound in cross-coupling reactions?

- Controlled reproducibility : Replicate experiments using identical substrates, degassing protocols, and catalyst batches.

- Data normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for substrate variability.